Supramolecular Hydrogen-Bonding Architecture: Fluorine-Dependent Three-Center S···H···F Bonding
The oxidation product of 2-amino-5-fluoro-3-methylbenzenethiol, bis(2-amino-5-fluoro-3-methylphenyl)disulfide, forms a unique three-dimensional supramolecular framework via three-center S···H···F hydrogen bonds and two-center N–H···F and N–H···S hydrogen bonds, as determined by single-crystal X-ray diffraction [1]. This hydrogen-bonding architecture is enabled specifically by the 5-fluoro substituent, which functions as a hydrogen-bond acceptor. The crystal structure revealed a monoclinic P21/n space group with unit cell parameters a = 11.8268(3) Å, b = 9.5770(3) Å, c = 12.3977(3) Å, β = 98.079(2)°, V = 1390.29(7) ų, Z = 4 [1]. Non-fluorinated aminothiophenol disulfides (e.g., bis(2-aminophenyl)disulfide) lack this fluorine-mediated supramolecular organization, forming only conventional N–H···S and N–H···N interactions [1].
| Evidence Dimension | Supramolecular hydrogen-bonding motif |
|---|---|
| Target Compound Data | Three-center S···H···F hydrogen bonds plus two-center N–H···F and N–H···S bonds forming 3D framework |
| Comparator Or Baseline | Non-fluorinated bis(2-aminophenyl)disulfide: only N–H···S and N–H···N conventional hydrogen bonds |
| Quantified Difference | Qualitative difference in hydrogen-bonding architecture; 5-fluoro substituent enables unique three-center bonding motif |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; crystal grown from oxidation of parent thiol |
Why This Matters
This fluorine-dependent supramolecular behavior informs crystal engineering applications and predicts differential solid-state properties (solubility, stability, packing) relative to non-fluorinated analogs, which is critical for formulation and materials science procurement decisions.
- [1] Drake JE, Hursthouse MB, Light ME, Maheshwari R, Ojha KG, Ratnani R. Inter- and intra-molecular hydrogen bonding in bis(2-amino-5-fluoro-3-methylphenyl)disulfide. Journal of Chemical Crystallography. 2008;38(7):553-556. doi:10.1007/s10870-008-9353-7. View Source
